4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone.
Acylation: The hydrazone intermediate is then acylated using an acyl chloride or anhydride to form the carbohydrazonoyl group.
Bromination and chlorination:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of bromine or chlorine atoms with the nucleophilic group .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
The uniqueness of 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
765286-92-8 |
---|---|
Molecular Formula |
C23H17BrClN3O4 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H17BrClN3O4/c1-14-3-2-4-19(11-14)27-21(29)22(30)28-26-13-16-12-17(24)7-10-20(16)32-23(31)15-5-8-18(25)9-6-15/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+ |
InChI Key |
OGIPYNCLHQYTIW-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.